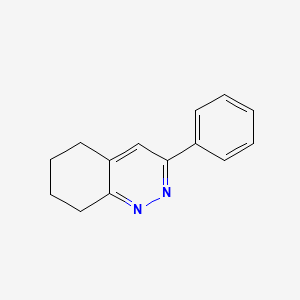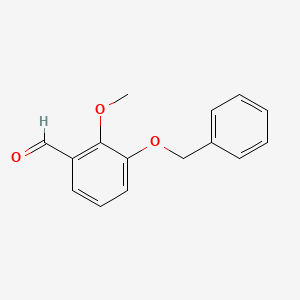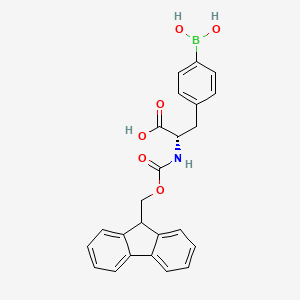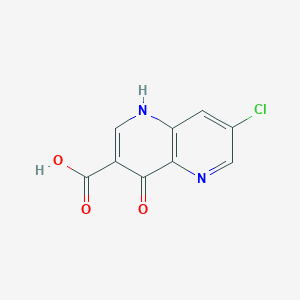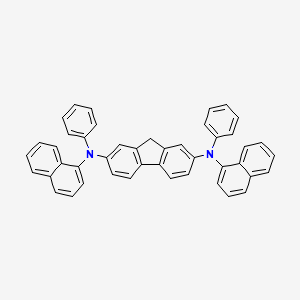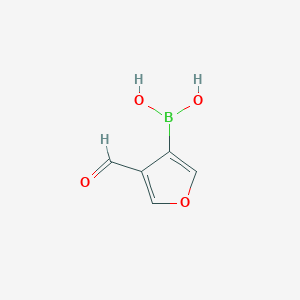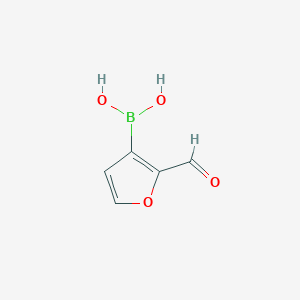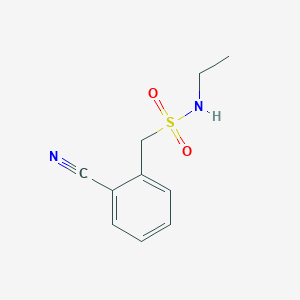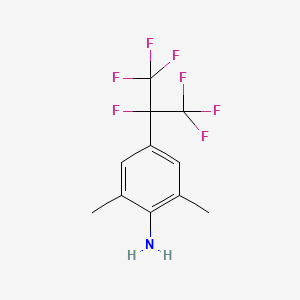
1,1-Difluorocycloheptane
Übersicht
Beschreibung
1,1-Difluorocycloheptane is a chemical compound with the molecular formula C7H12F2 . It is a derivative of cycloheptane, a seven-membered carbon ring, with two fluorine atoms attached to one of the carbon atoms .
Synthesis Analysis
The synthesis of 1,1-difluorocycloheptane and its derivatives has been a subject of research. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The role of the fluorine substituents in both ring-forming and ring-opening reactions has been examined .Molecular Structure Analysis
The molecular structure of 1,1-Difluorocycloheptane includes a seven-membered carbon ring with two fluorine atoms attached to one of the carbon atoms . The presence of fluorine atoms can profoundly modify the physicochemical properties of the parent molecules .Chemical Reactions Analysis
The chemistry of cycloheptane derivatives, including 1,1-difluorocycloheptane, is one of the most intensively developing fields of organic chemistry . These compounds have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem-dihalomethylene fragment .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
A study on the temperature dependence of the nuclear magnetic resonance (NMR) spectra of various difluorocycloheptane derivatives, including 1,1-difluorocycloheptane, provided insights into their conformational behavior. At low temperatures, these substances exhibit specific conformations, with the difluoro groups affecting their structural arrangements. This research offers valuable information for understanding the molecular behavior of 1,1-difluorocycloheptane and similar compounds (Glazer et al., 1972).
Fluorine NMR Spectroscopy
Fluorine-19 NMR spectroscopy has been employed to study the conformational isomerization of 1,1-difluorocyclohexane, a closely related compound. This technique allows for detailed analysis of molecular structure and dynamics at various temperatures, providing crucial insights into the behavior of fluorinated cyclohexanes which can be extrapolated to 1,1-difluorocycloheptane (Jonas et al., 1965).
Molecular Structure Studies
The molecular structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene), which contains the difluorocycloheptane structure, has been examined using gas-phase electron diffraction. This research provides insights into the geometric and electronic properties of fluorinated cycloheptane rings, relevant to the understanding of 1,1-difluorocycloheptane (Beagley & Pritchard, 1985).
Applications in Materials Science
In the realm of materials science, 1,1-difluoro-1-alkenes, which share structural similarities with 1,1-difluorocycloheptane, have been investigated as electrolyte additives for lithium-ion batteries. This research highlights the potential application of difluorinated compounds in enhancing the performance of energy storage devices (Kubota et al., 2012).
Electrophilic Fluorination
1,1-Difluorocycloheptane and its derivatives can be involved in electrophilic fluorination reactions, a significant area in organic synthesis. Studies on reagents like SelectfluorTM F-TEDA-BF4 have shown their utility in introducing fluorine into organic molecules, a process that could be relevant to synthesizing 1,1-difluorocycloheptane derivatives (Stavber, 2011).
Synthesis and Properties
The synthesis and properties of various 1,1-difluorocyclopropane derivatives, which are structurally related to 1,1-difluorocycloheptane, have been reviewed. This research provides insights into the methods of obtaining such compounds and their biological importance, highlighting the significance of the difluorocycloheptane structure in various fields (Adekenova et al., 2021).
Molecular Dynamics
A study on 1,1-difluorosilacyclopentane, which is structurally analogous to 1,1-difluorocycloheptane, focused on its molecular structure and pseudorotational motion using gas-phase electron diffraction. This research contributes to the understanding of the dynamic behavior of such fluorinated cyclic compounds (Shen & Dakkcuri, 1985).
Zukünftige Richtungen
The future directions of research on 1,1-Difluorocycloheptane could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of new chemo-, regio- and stereoselective methods for the synthesis and transformations of cycloheptane derivatives, including 1,1-difluorocycloheptane, could be a promising area of research .
Eigenschaften
IUPAC Name |
1,1-difluorocycloheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c8-7(9)5-3-1-2-4-6-7/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPLRMBRFCVKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorocycloheptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



